molecular formula C14H13N5O2S B2582436 Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 868970-38-1

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No.: B2582436
CAS No.: 868970-38-1
M. Wt: 315.35
InChI Key: XMSRXNNSWRHOJS-UHFFFAOYSA-N
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Description

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Mechanism of Action

Target of Action

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex organic compound that interacts with specific targets in the body. These kinases play crucial roles in cell growth and survival, and their inhibition can lead to the suppression of cancer cell proliferation .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular functions. Similar compounds have shown to inhibit the activity of c-Met/VEGFR-2 kinases, thereby disrupting the signaling pathways that promote cell growth and survival . This inhibition can lead to the suppression of cancer cell proliferation .

Biochemical Pathways

This compound likely affects several biochemical pathways due to its potential inhibitory effects on c-Met/VEGFR-2 kinases . The inhibition of these kinases disrupts the signaling pathways that regulate cell growth and survival, leading to the suppression of cancer cell proliferation .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its overall behavior in the body.

Result of Action

The result of the action of this compound is likely the suppression of cancer cell proliferation due to its potential inhibitory effects on c-Met/VEGFR-2 kinases . By inhibiting these kinases, the compound disrupts the signaling pathways that regulate cell growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of a hydrazine derivative with a pyridine carboxylic acid derivative under acidic or basic conditions.

    Thioether Formation: The triazolopyridazine intermediate is then reacted with a thiol compound in the presence of a suitable catalyst to form the thioether linkage.

    Esterification: Finally, the resulting compound is esterified with methanol under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems and high-throughput screening can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, esters.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazolopyridazine core is known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It has shown promise as a lead compound for the development of new drugs targeting specific enzymes and receptors involved in various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
  • Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
  • Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Uniqueness

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is unique due to its specific substitution pattern and the presence of the triazolopyridazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-9(14(20)21-2)22-12-4-3-11-16-17-13(19(11)18-12)10-5-7-15-8-6-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSRXNNSWRHOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=NC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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